molecular formula C10H9BrClF3N2O B8089225 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea

1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea

Cat. No.: B8089225
M. Wt: 345.54 g/mol
InChI Key: KDYOZMDYGZOZKF-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring and urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-(trifluoromethyl)aniline.

    Step 1 - Formation of Isocyanate: The aniline derivative is reacted with phosgene to form the corresponding isocyanate.

    Step 2 - Urea Formation: The isocyanate is then reacted with 2-chloroethylamine to yield the desired urea derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The bromine and trifluoromethyl groups can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer cells due to its ability to interfere with cellular processes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea exerts its effects involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. This can disrupt various cellular pathways, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)thiourea: Contains a thiourea group, which can have different reactivity and biological activity.

Uniqueness

1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClF3N2O/c11-7-5-6(10(13,14)15)1-2-8(7)17-9(18)16-4-3-12/h1-2,5H,3-4H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOZMDYGZOZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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